molecular formula C6H6Na6O21P6 B10854641 myo-Inositol trispyrophosphate (hexasodium)

myo-Inositol trispyrophosphate (hexasodium)

Cat. No.: B10854641
M. Wt: 737.88 g/mol
InChI Key: DTOYSAZRROROSE-UHFFFAOYSA-H
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol trispyrophosphate hexasodium involves the pyrophosphorylation of myo-inositol. The reaction typically requires the use of pyrophosphoryl chloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pyrophosphate groups.

Industrial Production Methods

Industrial production of myo-Inositol trispyrophosphate hexasodium follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

myo-Inositol trispyrophosphate hexasodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of myo-inositol, which have different biological and chemical properties .

Scientific Research Applications

myo-Inositol trispyrophosphate hexasodium has a wide range of scientific research applications, including:

Mechanism of Action

myo-Inositol trispyrophosphate hexasodium exerts its effects by acting as an allosteric effector of hemoglobin. It binds to hemoglobin and reduces its oxygen-binding affinity, which shifts the oxygen-hemoglobin dissociation curve to the right. This shift facilitates the release of oxygen from the blood into tissues, thereby increasing tissue oxygenation . The molecular targets involved include hemoglobin and various oxygen-sensitive pathways .

Properties

Molecular Formula

C6H6Na6O21P6

Molecular Weight

737.88 g/mol

IUPAC Name

hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide

InChI

InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6

InChI Key

DTOYSAZRROROSE-UHFFFAOYSA-H

Canonical SMILES

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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